molecular formula C12H11ClN2 B1446811 4-Benzyl-6-chloro-2-methylpyrimidine CAS No. 100565-30-8

4-Benzyl-6-chloro-2-methylpyrimidine

Cat. No.: B1446811
CAS No.: 100565-30-8
M. Wt: 218.68 g/mol
InChI Key: JCVMIXIHUKLYBE-UHFFFAOYSA-N
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Description

“4-Benzyl-6-chloro-2-methylpyrimidine” is a chemical compound used extensively in scientific research. It is also known as “N4-benzyl-6-chloro-N4-methylpyrimidine-2,4-diamine” with a CAS Number of 860650-68-6 .


Synthesis Analysis

Pyrimidines, including “this compound”, can be synthesized through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another approach involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C12H13ClN4/c1-17(8-9-5-3-2-4-6-9)11-7-10(13)15-12(14)16-11/h2-7H,8H2,1H3,(H2,14,15,16) . This indicates that the compound contains 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 248.71 . The compound’s SMILES string is Cc1nc(Cl)cc(NCc2ccccc2)n1 , which provides a textual representation of its chemical structure.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research has focused on understanding the crystal and molecular structures of compounds related to 4-Benzyl-6-chloro-2-methylpyrimidine. For example, studies have detailed the crystal structures of its isomeric compounds, highlighting substantial hydrogen-bonding interactions that lead to layered structures in the crystal matrix (Odell, McCluskey, Failes, & Tiekink, 2007). These findings are crucial for designing compounds with desired physical and chemical properties.

Synthesis and Process Research

The synthesis of 4,6-Dichloro-2-methylpyrimidine, a closely related compound, demonstrates its importance as an intermediate in synthesizing anticancer drugs like dasatinib (Guo Lei-ming, 2012). This research provides insights into optimal synthesis conditions, which are vital for the efficient production of pharmaceuticals.

Antimicrobial Activity Studies

Compounds derived from this compound have been evaluated for their antimicrobial activities. New 2-Arylsulphonamidopyrimidines, prepared through condensation reactions involving similar structures, showed promising antimicrobial properties (Kartik, Vadodaria, Dave, & Hansa, 2014). Such studies are pivotal in the search for new antimicrobial agents.

Pharmaceutical Development and Medicinal Chemistry

Research on derivatives of this compound has led to the development of compounds with significant biological activity. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Solubility and Thermodynamic Studies

The solubility of related compounds in various solvents has been studied to understand their interaction with solvents at different temperatures, providing essential data for pharmaceutical formulation development (Yao, Xia, & Li, 2017).

Safety and Hazards

“4-Benzyl-6-chloro-2-methylpyrimidine” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

4-benzyl-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVMIXIHUKLYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.